Regioisomeric Identity: 5-Allyloxy vs. 3-Allyloxy Substitution Pattern Enables Divergent C-H Arylation Outcomes
The target compound places the allyloxy group at the C5 position, adjacent to the sulfur atom, whereas the regioisomer 3-(allyloxy)-4-bromothiophene-2-carboxylic acid (CAS: 1707727-87-4) bears the allyloxy group at C3 . This positional difference critically impacts the outcome of Pd-catalyzed direct arylation reactions. Literature on related 3-alkoxy-4-bromothiophene systems demonstrates that a bromine at the C4 position serves as a blocking group, directing arylation exclusively to the C5 position [1]. In the 5-allyloxy target compound, the C5 site is already occupied, forcing any Pd-catalyzed functionalization to proceed via the C4-bromine through conventional cross-coupling (e.g., Suzuki, Stille). In contrast, the 3-allyloxy regioisomer retains an open C5 position for direct arylation. This provides two mechanistically distinct derivatization pathways, making the choice of regioisomer a critical decision for synthetic route design.
| Evidence Dimension | Regiochemical identity and predicted site of Pd-catalyzed functionalization |
|---|---|
| Target Compound Data | C5-allyloxy, C4-Br; functionalization expected at C4 via conventional cross-coupling |
| Comparator Or Baseline | 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid (CAS: 1707727-87-4): C3-allyloxy, C4-Br; C5 site available for direct arylation |
| Quantified Difference | Not applicable; qualitative regioisomeric distinction. Note: Direct comparative reaction data for these exact regioisomers was not found in the public domain. This inference is drawn from the established reactivity of the 3-alkoxy-4-bromothiophene class. |
| Conditions | Inferred from Pd-catalyzed C-H arylation protocols for 3-substituted-2-bromothiophenes (see Ref 2) |
Why This Matters
For procurement decisions in medicinal chemistry or materials science, selecting the wrong regioisomer can completely block a planned synthetic route, making regioisomeric identity a primary selection criterion.
- [1] Smati, W., Hergué, N., & Frère, P. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Organic & Biomolecular Chemistry, 14(41), 9827-9833. (PubMed abstract confirms the principle.) View Source
